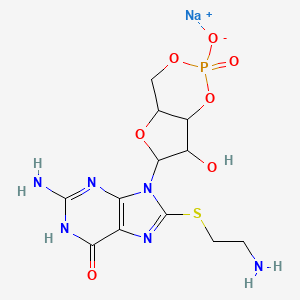
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methyl ester group, a dichlorophenyl group, and a fluorine atom attached to the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate typically involves the esterification of 2-(3,5-dichlorophenyl)-5-fluoroisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl and fluorine groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3,5-dichlorophenyl)-isonicotinate
- Methyl 2-(3,5-difluorophenyl)-5-fluoroisonicotinate
- Methyl 2-(3,5-dichlorophenyl)-4-fluoroisonicotinate
Uniqueness
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate is unique due to the specific positioning of the fluorine atom on the isonicotinic acid core. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H8Cl2FNO2 |
|---|---|
Poids moléculaire |
300.11 g/mol |
Nom IUPAC |
methyl 2-(3,5-dichlorophenyl)-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C13H8Cl2FNO2/c1-19-13(18)10-5-12(17-6-11(10)16)7-2-8(14)4-9(15)3-7/h2-6H,1H3 |
Clé InChI |
VZZQYAUTXOKVNE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1F)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)




![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)


